

Application Notes and Protocols: Synthesis of D-Lyxono-1,4-lactone

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Compound of Interest

Compound Name: *d-Lyxono-1,4-lactone*

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Abstract

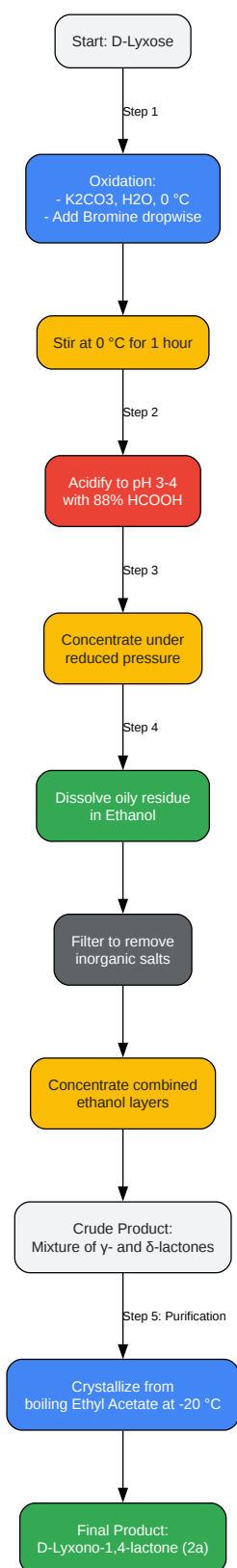
This document provides a detailed experimental protocol for the synthesis of **D-Lyxono-1,4-lactone** from D-lyxose. The synthesis involves the oxidation of D-lyxose using bromine in an aqueous solution, followed by acidification and purification. This protocol is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. The methodology is based on established chemical literature, ensuring reproducibility.[1] Characterization data, including nuclear magnetic resonance (NMR) spectroscopy and melting point, are provided for the final product.

Introduction

D-Lyxono-1,4-lactone is a key carbohydrate intermediate used in the synthesis of various biologically active molecules and nucleoside analogues. Its stereochemistry and functionality make it a valuable chiral building block in medicinal chemistry and organic synthesis. The protocol described herein details a classical and effective method for its preparation from commercially available D-lyxose. The process involves the oxidation of the aldehyde group of D-lyxose to a carboxylic acid, which then undergoes intramolecular esterification (lactonization) to form a mixture of γ - and δ -lactones.[1] Subsequent purification isolates the desired five-membered ring γ -lactone (**D-Lyxono-1,4-lactone**).

Experimental Workflow

The synthesis of **D-Lyxono-1,4-lactone** from D-lyxose can be summarized in the following workflow diagram. The process begins with the oxidation of the starting material, followed by a series of workup and purification steps to isolate the final product.



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Caption: Experimental workflow for the synthesis of **D-Lyxono-1,4-lactone**.

Experimental Protocol

This protocol is adapted from the method described by P. K. T. Lin et al.[\[1\]](#)

3.1. Materials and Reagents

- D-lyxose
- Potassium carbonate (K_2CO_3)
- Bromine (Br_2)
- Formic acid (HCOOH), 88%
- Ethanol
- Ethyl acetate
- Deionized water

3.2. Procedure

- **Reaction Setup:** In a round-bottomed flask, combine D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g).
- **Dissolution and Cooling:** Dissolve the mixture in water (60 mL) and stir at 0 °C using an ice bath.
- **Oxidation:** Add bromine (2.0 mL, 77.7 mmol) dropwise to the cooled, stirring mixture.
- **Reaction Time:** Continue stirring the mixture at 0 °C for 1 hour.
- **Quenching and Acidification:** After 1 hour, remove the ice bath and allow the mixture to warm to room temperature. Acidify the solution to a pH of 3–4 using 88% formic acid.
- **Workup and Extraction:**
 - Remove volatile components under reduced pressure. This will result in an oily residue.

- Dissolve the oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.
- Filter the mixture and wash the collected salts with an additional 20 mL of ethanol.
- Combine the ethanol filtrates and concentrate them under reduced pressure to yield a crude mixture of **D-lyxono-1,4-lactone** (γ -lactone) and D-lyxono-1,5-lactone (δ -lactone).
[1]
- Purification by Crystallization:
 - Take a small portion of the crude mixture (e.g., 0.04 g) and dissolve it in boiling ethyl acetate (5 mL).
 - Allow the solution to cool to room temperature, at which point white crystals should begin to precipitate.
 - Complete the crystallization process by storing the mixture at -20 °C.
 - Collect the white crystals of **D-lyxono-1,4-lactone** by filtration. The more soluble δ -lactone isomer will remain in the solution.[1]

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis and characterization of **D-Lyxono-1,4-lactone**.

| Parameter | Value | Reference |
|---|--|-----------|
| Yields | | |
| Crude Lactone Mixture | 80.5% | |
| Purified D-Lyxono-1,4-lactone | 39.3% (from a small-scale crystallization) | |
| Physical Properties | | |
| Melting Point | 105.5–106.0 °C | |
| Spectroscopic Data | | |
| ¹ H NMR (500 MHz, D ₂ O) | δ 4.67 (d, 1H, J=5.1, H-2), 4.56 (dt, 1H, J=2.6, J=7.6, H-4), 4.50 (dd, 1H, J=4.4, H-3), 3.89–3.81 (m, 2H, H-5 and H-5') | |
| ¹³ C NMR (125 MHz, D ₂ O) | δ 178.3 (C-1), 81.6 (C-4), 70.5 (C-2), 69.5 (C-3), 59.7 (C-5) | |
| IR Spectroscopy | The formation of both γ- and δ-lactones from the oxidation of D-lyxose is confirmed by IR analysis, which shows characteristic C=O stretching vibration bands. | |

Conclusion

The protocol outlined provides a reliable and reproducible method for the synthesis of **D-Lyxono-1,4-lactone** from D-lyxose. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized product. This application note serves as a valuable resource for chemists requiring this important chiral intermediate for their research and development activities.

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References

- 1. mdpi.com [mdpi.com]
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